

Structural Elucidation of 1-(2-Chloroethoxy)-2-methylcyclohexane

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Compound of Interest

Compound Name: 1-(2-Chloroethoxy)-2-methylcyclohexane

CAS No.: 1094273-74-1

Cat. No.: B1372791

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Executive Summary & Compound Identity

This guide provides a rigorous analytical framework for the structural elucidation of **1-(2-Chloroethoxy)-2-methylcyclohexane** (CAS: 1094273-74-1). This molecule presents a classic stereochemical challenge common in drug development intermediates: distinguishing between cis- and trans- 1,2-disubstituted cyclohexane systems while confirming the integrity of a chloroalkoxy side chain.

The protocols detailed below are designed to validate the molecular formula (

), functional connectivity, and relative stereochemistry using Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).

Property	Specification
IUPAC Name	1-(2-Chloroethoxy)-2-methylcyclohexane
Molecular Formula	
Molecular Weight	176.68 g/mol
Key Structural Features	Cyclohexane ring, Ether linkage, Primary Alkyl Chloride, 2 Chiral Centers (C1, C2)
Stereochemical Complexity	Diastereomers (cis vs trans) + Enantiomers

Synthetic Context & Impurity Profiling

Understanding the synthetic origin is crucial for anticipating impurities. This molecule is typically synthesized via the etherification of 2-methylcyclohexanol with 2-chloroethanol (using acid catalysis) or by reaction with ethylene oxide followed by chlorination (e.g.,

).

Critical Impurities to Monitor:

- Unreacted 2-methylcyclohexanol: Detectable via broad O-H stretch in IR.
- Bis-ether formation: Reaction of the alkyl chloride tail with another alcohol unit.
- Elimination Products: Vinyl ethers formed under basic conditions.

Mass Spectrometry: The Elemental Fingerprint

The first step in elucidation is confirming the presence of the chlorine atom and the molecular skeleton.

Isotopic Pattern Analysis

Chlorine possesses two stable isotopes,

(75.8%) and

(24.2%). This natural abundance creates a distinctive "M / M+2" ratio of 3:1 in the molecular ion cluster.[1][2][3]

- Primary Signal (M):

176 (contains

)

- Secondary Signal (M+2):

178 (contains

)

- Validation Criteria: The intensity of the 178 peak must be approximately 33% of the 176 peak. Significant deviation suggests interference or lack of chlorination.[4]

Fragmentation Pathway (EI-MS)

Under Electron Impact (70 eV), the ether oxygen directs fragmentation via

-cleavage.

Fragment Ion ()	Assignment	Mechanism
176 / 178		Molecular Ion (Weak)
141		Loss of radical Chlorine
127		Loss of chloromethyl group
97		Methylcyclohexyl cation (Base Peak candidate)
63 / 65		Chloroethyl fragment (retains 3:1 ratio)

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a rapid "Go/No-Go" gate to confirm functional group transformation (formation of ether, retention of chloride).

Diagnostic Bands:

- Ether C-O-C Stretch: 1080–1150

(Strong).

- Alkyl Chloride C-Cl Stretch: 650–750

(Medium/Strong).

- Aliphatic C-H: 2850–2960

.[\[5\]](#)

- Absence Check: The spectrum must be void of a broad band at 3200–3500

(O-H stretch), confirming full conversion of the starting alcohol.

NMR Spectroscopy: Stereochemical Elucidation

This is the core of the analysis. The relative stereochemistry (cis vs trans) is determined by the coupling constants (

) of the ring protons, governed by the Karplus equation.

Conformational Analysis

- Trans-isomer: The bulky groups (Methyl and Chloroethoxy) prefer the diequatorial conformation to minimize 1,3-diaxial strain.

- Result: Protons H1 and H2 are both axial.[\[6\]](#)

- Cis-isomer: One group must be axial while the other is equatorial.[\[6\]](#)[\[7\]](#) Since the Methyl group (

-value ~ 1.70) is sterically more demanding near the ring than the Ether oxygen, the Methyl prefers equatorial, forcing the Ether group axial (or a rapid equilibrium exists).

- Result: H1 is equatorial (or averaged), H2 is axial.

1H NMR Assignments (400 MHz,)

Position	Chemical Shift (, ppm)	Multiplicity	Coupling (, Hz)	Structural Insight
H1 (Ring)	3.0 – 3.4	ddd	Critical (See below)	to Ether Oxygen
H-Ethoxy	3.6 – 3.8	Multiplet	-	
H-Chloro	3.5 – 3.6	Triplet	~6.5	
H2 (Ring)	1.4 – 1.6	Multiplet	-	Methine to Ether
Methyl	0.9 – 1.1	Doublet	~7.0	

The Stereochemical Decision Matrix

The coupling constant between H1 and H2 (

) is the discriminator.

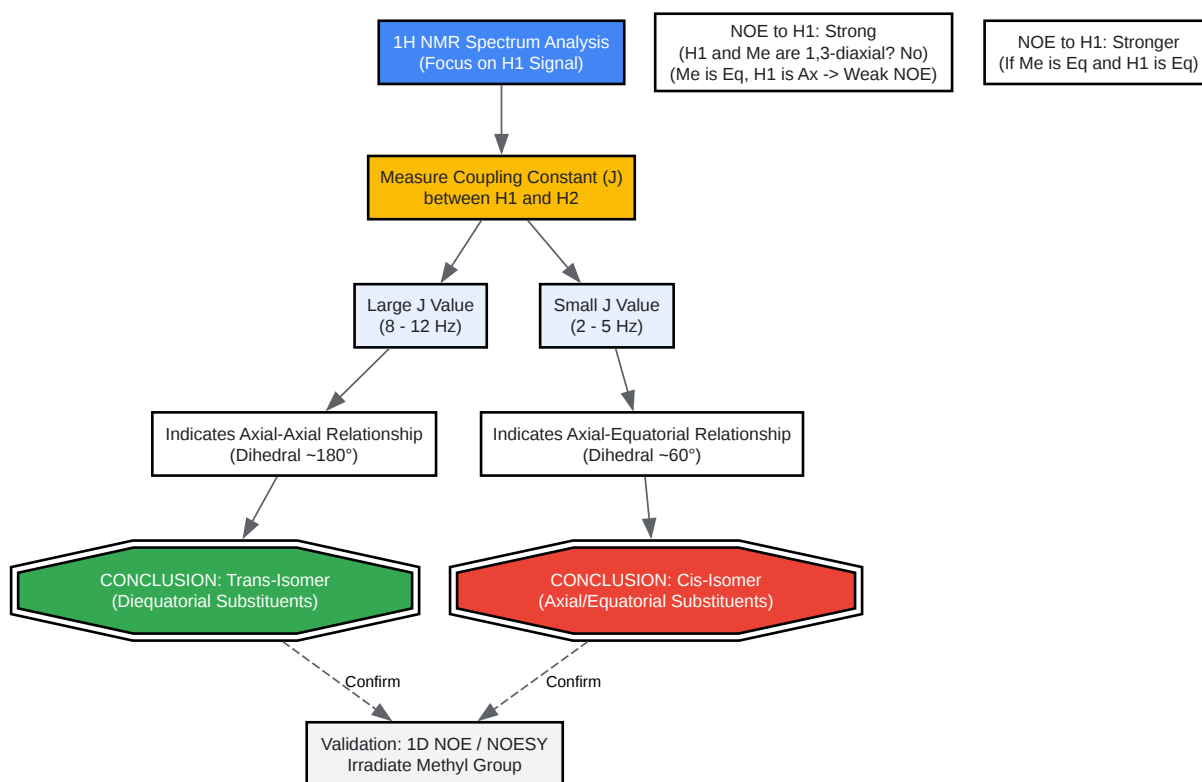
- Scenario A: Trans-Isomer (Diequatorial)
 - H1 is Axial; H2 is Axial.[4][6]
 - Dihedral angle
 - (Large).
- Scenario B: Cis-Isomer (Axial/Equatorial)
 - H1 is Equatorial; H2 is Axial (dominant conformer).[7]

- o Dihedral angle

- o (Small).

Visualization of Logic Flow

The following diagram illustrates the decision logic for assigning the stereochemistry based on NMR data.



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Caption: Logical workflow for distinguishing cis/trans isomers via NMR coupling constants ().

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data capable of resolving the H1 multiplet:

- Mass: Weigh 10–15 mg of the sample.
- Solvent: Dissolve in 0.6 mL of (Chloroform-d, 99.8% D).
 - Note: If signal overlap occurs in the 3.4–3.8 ppm region, switch solvent to (Benzene-d₆), which often induces an aromatic solvent induced shift (ASIS), separating the ether protons from the chloromethyl protons.
- Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

GC-MS Method (Purity & Identity)

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
- Carrier Gas: Helium at 1.0 mL/min.
- Oven Program:
 - Hold 50°C for 2 min.
 - Ramp 10°C/min to 250°C.
 - Hold 5 min.
- Inlet: Split mode (50:1), 250°C.
- Detector: MS (Scan range 35–300 amu).

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